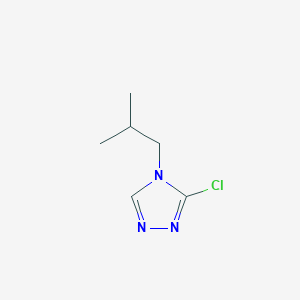

3-Chloro-4-isobutyl-4H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10ClN3 |

|---|---|

Molekulargewicht |

159.62 g/mol |

IUPAC-Name |

3-chloro-4-(2-methylpropyl)-1,2,4-triazole |

InChI |

InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-9-6(10)7/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

IDNOSNKCPAUPJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C=NN=C1Cl |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Chloro 4 Isobutyl 4h 1,2,4 Triazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1,2,4-triazole (B32235) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of 3-Chloro-4-isobutyl-4H-1,2,4-triazole and its analogs.

In the ¹H NMR spectrum of 1,2,4-triazole derivatives, the protons on the triazole ring typically appear as distinct singlets. For instance, in some 1,2,4-triazole derivatives, two singlet peaks can be observed in the regions of 8.12–8.33 ppm and 7.77–7.91 ppm, corresponding to the triazole ring protons. nih.gov For derivatives containing an isobutyl group, characteristic signals would be expected for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, with their chemical shifts and splitting patterns providing clear evidence for the isobutyl moiety's connectivity to the nitrogen atom of the triazole ring. For example, the ¹H NMR spectrum of a similar compound, 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, shows the methylene protons as a singlet at 5.57 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring resonate at characteristic chemical shifts. For the parent 1H-1,2,4-triazole, the C3 and C5 carbons appear at 147.4 ppm in methanol-d4. chemicalbook.com In substituted analogs like 5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the triazole carbon attached to the sulfur is observed at 168.4 ppm, while the other triazole carbon is at 150.4 ppm. acs.org The isobutyl group's carbons in 3-Chloro-4-isobutyl-4H-1,2,4-triazole would also exhibit distinct signals in the aliphatic region of the spectrum, confirming its presence and structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1,2,4-Triazole Ring Protons | 8.12–8.33, 7.77–7.91 | - | nih.gov |

| 1H-1,2,4-triazole (in MeOH-d4) | C3-H: 7.92, C5-H: 8.85 | C3: 147.4, C5: 147.4 | chemicalbook.com |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole CH2 | 5.57 (s) | 54 | rsc.org |

| 5-(4-Methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Triazole Carbons) | - | 150.4, 168.4 | acs.org |

Multi-Nuclear NMR Techniques (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the 1,2,4-triazole ring. Although the natural abundance of ¹⁵N is low, techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to determine ¹⁵N chemical shifts. researchgate.net These shifts are sensitive to tautomerism, substitution patterns, and intermolecular interactions. ncl.res.in For instance, in studies of hybrid 1,2,3- and 1,2,4-triazole systems, ¹H-¹⁵N HMBC was crucial for unambiguous assignments of the nitrogen resonances. ncl.res.in The chemical shifts of the nitrogen atoms in the 1,2,4-triazole ring can be affected by hydrogen bonding and the presence of different tautomeric forms in solution. ncl.res.in The use of ¹⁵N-labeled compounds, such as 1,2,4-Triazole-¹⁵N₃, can further enhance the signal and facilitate detailed studies. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is particularly useful for identifying characteristic bond vibrations. In 1,2,4-triazole derivatives, key IR absorption bands include C=N stretching, N-H stretching, and C-H stretching. For example, in a series of 1,2,4-triazole derivatives, a strong C=N stretching band was observed around 1595.76 cm⁻¹, and a C-N absorption band was seen at 1252.41 cm⁻¹, confirming the formation of the triazole ring. ijpca.org Aromatic C-H stretching vibrations typically appear around 3078.85 cm⁻¹. ijpca.org For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, a C-Cl stretching vibration would also be expected.

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of 1,2,4-triazole, characteristic bands are observed that can be assigned with the aid of computational methods like Density Functional Theory (DFT). researchgate.net For instance, the intense Raman band at 1285 cm⁻¹ in 1,2,4-triazole has been assigned to a combination of N-C stretching and C-H in-plane bending modes. researchgate.net Studies on 1,2,4-triazole-3-carboxylate (B8385096) have utilized Raman spectroscopy to investigate its structure in aqueous solutions. aip.org

Table 2: Characteristic Vibrational Frequencies for 1,2,4-Triazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C=N Stretching | ~1596 | IR | ijpca.org |

| C-N Stretching | ~1252 | IR | ijpca.org |

| Aromatic C-H Stretching | ~3079 | IR | ijpca.org |

| N-C Stretching + C-H Bending | ~1285 | Raman | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, with a molecular formula of C₆H₁₀ClN₃, the expected molecular weight is approximately 159.62 g/mol . bldpharm.com

The fragmentation of 1,2,4-triazole derivatives in the mass spectrometer often follows predictable pathways. The fragmentation of C-amino-1,2,4-triazoles has been shown to be analogous to that of pyrrole (B145914), involving ring cleavage. cdnsciencepub.com The specific fragmentation pattern is highly dependent on the substituents attached to the triazole ring. cdnsciencepub.comresearchgate.net For instance, in some 1,2,4-triazole derivatives, the loss of neutral molecules is a common fragmentation pathway. researchgate.net Studies on 1,2,4-triazole-3-thiones using ESI-MS have detailed their fragmentation pathways under different conditions. nuph.edu.uaresearchgate.net The mass spectrum of a substituted 1,2,4-triazole derivative, 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, showed a molecular ion peak at m/z 301+, which corresponds to its molecular formula C₁₄H₁₁ClN₄S. ijpca.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about conjugation. 1,2,4-triazoles exhibit characteristic UV absorption bands. aip.org The electronic spectrum of 1H-1,2,4-triazole shows a weak absorption at the onset, which is attributed to an n→π* transition. aip.org This is followed by stronger π→π* transitions at higher energies. aip.org The position and intensity of these absorptions can be influenced by substituents on the triazole ring and the solvent used. For instance, highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and their photophysical properties, including their UV-Vis absorption, have been studied. nih.gov In a study of 3,5-diamino-1,2,4-triazole, the electronic transitions were investigated using both experimental and computational methods. researchgate.net

Table 3: UV-Visible Absorption Data for a 1,2,4-Triazole Derivative

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | CH₂Cl₂ | nih.gov |

X-ray Crystallography and Solid-State Structure Analysis

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed X-ray crystallographic data for 3-Chloro-4-isobutyl-4H-1,2,4-triazole is not available. However, the fundamental geometry of the 4H-1,2,4-triazole ring is well-established. The triazole ring is a planar, five-membered aromatic system containing three nitrogen atoms and two carbon atoms. The bond lengths and angles within the ring are influenced by the nature and position of its substituents.

For the parent 4H-1,2,4-triazole, the C-N and N-N bond distances typically fall within a narrow range of 1.32 to 1.36 Å, which is consistent with its aromatic character wikipedia.org. The internal angles of the triazole ring are also characteristic of a five-membered heterocyclic system.

In substituted analogs, such as various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, the core geometry of the triazole ring remains largely preserved nih.gov. For instance, in studies of other 1,2,4-triazole derivatives, the bond lengths and angles have been precisely determined through single-crystal X-ray diffraction researchgate.netresearchgate.net. It is anticipated that the C-Cl bond length in 3-Chloro-4-isobutyl-4H-1,2,4-triazole would be in the typical range for a chlorine atom attached to an sp2-hybridized carbon of a heterocyclic ring. The bond angles around the N4 atom, connecting the isobutyl group, would be expected to be close to the standard tetrahedral angle, with some deviation due to the steric bulk of the isobutyl group and its interaction with the triazole ring.

The dihedral angles, which define the three-dimensional structure, are particularly important for the isobutyl substituent. The rotation around the N4-C(isobutyl) bond would determine the orientation of the isobutyl group relative to the plane of the triazole ring.

Table 1: Expected Range of Selected Bond Lengths and Angles for 3-Chloro-4-isobutyl-4H-1,2,4-triazole (based on analogous structures)

| Parameter | Expected Range |

| Bond Lengths (Å) | |

| C3-Cl | 1.70 - 1.75 |

| N1-N2 | 1.38 - 1.42 |

| N2-C3 | 1.30 - 1.34 |

| C3-N4 | 1.35 - 1.39 |

| N4-C5 | 1.35 - 1.39 |

| C5-N1 | 1.30 - 1.34 |

| N4-C(isobutyl) | 1.46 - 1.50 |

| Bond Angles (°) | |

| N2-C3-N4 | 108 - 112 |

| C3-N4-C5 | 105 - 109 |

| N1-C5-N4 | 108 - 112 |

| C3-N4-C(isobutyl) | 124 - 128 |

| C5-N4-C(isobutyl) | 124 - 128 |

Note: The values in this table are estimations based on data from similar 1,2,4-triazole structures and are not experimental values for the specified compound.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. While a specific crystal structure for 3-Chloro-4-isobutyl-4H-1,2,4-triazole is unavailable, the analysis of related compounds allows for predictions of its solid-state behavior.

The 1,2,4-triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. However, in a 4H-1,2,4-triazole that is substituted at the N4 position, the potential for classical N-H···N hydrogen bonding between triazole rings is eliminated. Intermolecular interactions would therefore be dominated by other forces.

Furthermore, π-π stacking interactions between the aromatic triazole rings of adjacent molecules could be a key feature in the crystal structure, contributing to its stability. The presence of the bulky isobutyl group might, however, sterically hinder a perfectly co-facial π-π stacking arrangement, leading to offset or edge-to-face interactions. Studies on other substituted triazoles have indeed shown the presence of such interactions influencing the supramolecular assembly mdpi.com.

Conformational Preferences in the Crystalline State

The conformational flexibility of 3-Chloro-4-isobutyl-4H-1,2,4-triazole primarily resides in the isobutyl group. The rotation around the single bonds within the isobutyl chain allows it to adopt various conformations. In the crystalline state, the molecule will typically adopt a single, low-energy conformation that allows for the most efficient packing and maximization of favorable intermolecular interactions.

The orientation of the isobutyl group relative to the triazole ring is a key conformational feature. This is defined by the dihedral angle between the plane of the triazole ring and the plane defined by the N4-C-C atoms of the isobutyl group. Theoretical and experimental studies on other 4-substituted triazoles have shown that the substituent can adopt conformations that are either perpendicular or tilted with respect to the triazole ring to minimize steric hindrance nih.govekb.eg. The specific conformation adopted in the solid state would be a compromise between minimizing intramolecular steric strain and optimizing intermolecular packing forces. Without experimental data, it is difficult to predict the exact conformation, but it is likely that the isobutyl group would be oriented to reduce steric clashes with the chloro substituent at the C3 position.

Computational Chemistry and Quantum Chemical Investigations of 3 Chloro 4 Isobutyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like 1,2,4-triazole (B32235) derivatives. researchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as the optimized geometry. This process involves calculating the molecule's potential energy to find the lowest energy conformation. For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles of its ground state. Theoretical calculations for similar heterocyclic compounds have successfully used DFT methods, such as B3LYP with a 6-31G basis set, to achieve this. mdpi.com The resulting geometric parameters are crucial for understanding the molecule's steric profile and for subsequent, more complex calculations.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov DFT calculations are widely used to compute these orbital energies and predict the reactivity of various triazole compounds. mdpi.comresearchgate.net The analysis of HOMO and LUMO distribution across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity as an electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Global Electronegativity (χ) | Describes the tendency of the molecule to attract electrons. |

| Global Hardness (η) | Measures the resistance of the molecule to change its electron distribution. |

| Global Softness (S) | The reciprocal of hardness; indicates how easily the molecule will undergo a chemical reaction. nih.gov |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. mdpi.comscispace.com This visualization is invaluable for predicting how a molecule will interact with other molecules, including biological receptors or chemical reactants. researchgate.net

The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.netyoutube.com For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, one would expect to see negative potential concentrated around the electronegative nitrogen atoms of the triazole ring and the chlorine atom. In contrast, positive potential would likely be observed around the hydrogen atoms of the isobutyl group.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, this would predict the frequencies for key stretching and bending vibrations, such as C-H (isobutyl), C-N and C=N (triazole ring), and the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be computed. mdpi.com These calculations provide theoretical values for each unique proton and carbon atom in the molecule, which can be directly compared to experimental spectra to confirm the assigned structure. rsc.orgresearchgate.net

Table 2: Expected Spectroscopic Analysis for 3-Chloro-4-isobutyl-4H-1,2,4-triazole

| Spectroscopy Type | Information Yielded |

|---|---|

| FT-IR | Frequencies of vibrational modes for functional groups: C=N, C-N, C-Cl, C-H. |

| ¹H-NMR | Chemical shifts and coupling constants for protons on the isobutyl group and the triazole ring. |

| ¹³C-NMR | Chemical shifts for each carbon atom in the isobutyl group and the triazole ring. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. nih.gov By simulating the motions of atoms, MD can reveal the conformational flexibility of 3-Chloro-4-isobutyl-4H-1,2,4-triazole. This is particularly relevant for the isobutyl group, which can rotate around its single bond, leading to different conformers. Furthermore, MD simulations can model the molecule's behavior in a solvent, providing information on its solubility, hydration shell, and how it interacts with its environment, which is crucial for understanding its behavior in a biological system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that links a molecule's chemical structure to its biological activity. nih.gov The 1,2,4-triazole scaffold is a privileged structure found in many compounds with diverse pharmacological activities. nih.gov A QSAR study would typically involve synthesizing and testing a series of analogues of 3-Chloro-4-isobutyl-4H-1,2,4-triazole. Molecular descriptors (properties derived from the chemical structure, often using DFT calculations) for each analogue are then correlated with their measured biological activity using statistical methods. The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target. pensoft.netnih.gov The insights gained from these studies are invaluable for understanding the potential biological activity of a compound and for the rational design of more potent and selective molecules.

While specific molecular docking studies for 3-Chloro-4-isobutyl-4H-1,2,4-triazole are not extensively documented in publicly available literature, its potential binding modes can be inferred from studies of analogous 1,2,4-triazole derivatives. rsc.orgresearchgate.net The 1,2,4-triazole scaffold is a common feature in many biologically active compounds and is known to interact with a variety of protein targets. ekb.egresearchgate.net

The binding mode of 3-Chloro-4-isobutyl-4H-1,2,4-triazole within a hypothetical active site would likely be governed by a combination of interactions involving its distinct chemical moieties. The isobutyl group, being hydrophobic, would favorably occupy a hydrophobic pocket lined with nonpolar amino acid residues. The triazole ring itself is capable of forming multiple interactions, and the chloro-substituent introduces the possibility of specific halogen bonding.

A summary of the likely key interacting residues and their interaction types is presented in the table below.

Table 1: Potential Binding Modes and Key Interacting Residues for 3-Chloro-4-isobutyl-4H-1,2,4-triazole

| Ligand Moiety | Potential Interaction Type | Examples of Key Interacting Amino Acid Residues |

|---|---|---|

| Isobutyl Group | Hydrophobic Interactions | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| 1,2,4-Triazole Ring | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Histidine |

| 1,2,4-Triazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Chloro Substituent | Halogen Bonding | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate |

This table is illustrative and based on the general behavior of similar chemical structures in protein binding sites.

The stability of the ligand-target complex is determined by a network of non-covalent interactions. For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, the key non-covalent interactions would include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor groups on the protein, such as the hydroxyl groups of serine and threonine or the amide groups of asparagine and glutamine. pensoft.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chains of aspartate and glutamate. nih.gov

Pi-Stacking: The aromatic 1,2,4-triazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. pensoft.net

These interactions collectively contribute to the binding affinity and specificity of the compound for its target.

Table 2: Analysis of Potential Non-Covalent Interactions

| Non-Covalent Interaction | Structural Feature of Ligand Involved | Potential Protein Partner |

|---|---|---|

| Hydrogen Bond | Nitrogen atoms of the triazole ring | -OH groups (Ser, Thr), -NH2 groups (Asn, Gln) |

| Halogen Bond | Chlorine atom | Carbonyl oxygen, carboxylate groups (Asp, Glu) |

| π-π Stacking | 1,2,4-Triazole ring | Aromatic rings of Phe, Tyr, Trp |

| Hydrophobic Interaction | Isobutyl group | Alkyl side chains (Val, Leu, Ile) |

This table outlines the principal non-covalent interactions anticipated for 3-Chloro-4-isobutyl-4H-1,2,4-triazole based on its chemical structure.

Thermochemical Calculations and Stability Analysis

Thermochemical calculations provide fundamental data on the stability and energy content of a molecule. researchgate.net These calculations are typically performed using quantum chemical methods. For a molecule like 3-Chloro-4-isobutyl-4H-1,2,4-triazole, these calculations can predict properties such as the standard enthalpy of formation, entropy, and Gibbs free energy. core.ac.uk

Table 3: Illustrative Thermochemical Data from Computational Analysis

| Thermochemical Parameter | Description | Significance |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the energetic stability of the compound relative to its elements. |

| Standard Gibbs Free Energy of Formation (ΔG°f) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | Determines the spontaneity of the formation of the compound. |

| Heat of Decomposition | The amount of heat released when the compound decomposes into more stable products. | A measure of the thermal hazard associated with the compound. |

This table provides an overview of the types of thermochemical data that can be obtained through computational analysis and their importance in understanding the chemical properties of 3-Chloro-4-isobutyl-4H-1,2,4-triazole.

Structure Activity Relationship Sar and Derivative Design Principles for 3 Chloro 4 Isobutyl 4h 1,2,4 Triazole Analogs

Impact of Chloro Substitution on Molecular Properties and Interaction Profiles

The presence and position of a chloro group on the 1,2,4-triazole (B32235) ring can significantly alter a molecule's physicochemical properties, thereby affecting its interaction with biological targets. Halogen atoms, like chlorine, are known to influence a compound's lipophilicity, electronic character, and steric profile.

Research on various 1,2,4-triazole derivatives has shown that the introduction of a chloro substituent can lead to enhanced biological activity. For instance, in a series of 1,2,4-triazole derivatives, compounds bearing a 4-chlorophenyl group at the N4 position of the triazole ring showed increased potency in certain assays. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom can be beneficial for activity. The substitution of a chloro group on a phenyl ring attached to the triazole core has also been shown to improve the antifungal activity of miconazole (B906) analogues. nih.gov

The chloro group's impact can be attributed to several factors:

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electron density of the triazole ring, which can be crucial for interactions with biological receptors. researchgate.net

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

Steric Interactions: The size of the chlorine atom can influence how the molecule fits into a binding pocket, potentially leading to more favorable interactions.

Studies on other heterocyclic systems further support the importance of chloro substitutions. For example, in a series of 1,2,5-oxadiazoles, derivatives with a 3-chloro-4-methoxy substitution pattern demonstrated significant antiplasmodial activity. mdpi.com Similarly, the presence of a 3,4-dichlorobenzyl group in bis-1,2,4-triazole derivatives was found to be more effective for antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Role of the Isobutyl Group in Modulating Steric, Electronic, and Lipophilic Characteristics

The importance of the N4-substituent is highlighted in various studies. For example, research on a series of 1,2,4-triazole derivatives revealed that the nature of the group at the N4 position significantly influences the compound's physicochemical properties and biological profile. nih.gov In some cases, bulky and hydrophobic groups at this position are favored for optimal activity.

The isobutyl group, with its branched alkyl structure, contributes to the molecule's steric hindrance. This can be advantageous if the target's binding site has a corresponding hydrophobic pocket that can accommodate this group. The lipophilicity imparted by the isobutyl group can also facilitate the molecule's transport across biological membranes.

The table below illustrates the influence of different N4-substituents on the properties of 1,2,4-triazole analogs.

| N4-Substituent | General Characteristics | Potential Impact on Activity |

| Isobutyl | Branched alkyl, moderate lipophilicity, steric bulk | May fit into specific hydrophobic pockets, influencing binding affinity. |

| Furfuryl | Heterocyclic, aromatic, less lipophilic than isobutyl | Can participate in hydrophobic and van der Waals interactions. nih.gov |

| Allyl | Small, unsaturated alkyl chain | Can lead to increased potency compared to other small alkyl groups. nih.gov |

| 4-Methoxyphenyl | Aromatic, contains an electron-donating group | Can mimic interactions of natural ligands and enhance potency. nih.gov |

Influence of the 4H-1,2,4-triazole Ring System on Pharmacophoric Features and Molecular Recognition

The 1,2,4-triazole ring is a key pharmacophore found in a wide range of therapeutically important agents. semanticscholar.orgmdpi.com Its prevalence in medicinal chemistry is due to its unique set of properties that make it an effective scaffold for drug design. nih.gov

Key features of the 1,2,4-triazole ring system include:

Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov

Dipole Character: The ring possesses a modest dipole moment, which can contribute to its binding affinity. semanticscholar.org

Rigidity and Stability: The aromatic nature of the triazole ring provides a rigid and stable core, which is beneficial for maintaining a specific conformation required for biological activity. semanticscholar.org

Metabolic Stability: The 1,2,4-triazole ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug. nih.gov

Isosteric Replacement: The triazole ring can act as a bioisostere for other functional groups like amides, esters, and carboxylic acids, allowing for the modification of a molecule's properties while retaining its biological activity. nih.gov

The 1,2,4-triazole nucleus is present in numerous clinically used drugs, including antifungals like fluconazole (B54011) and itraconazole, underscoring its importance as a pharmacophore. nih.govnih.gov

Rational Design and Synthesis of Novel Analogs with Modified Substituents for Targeted Interactions

The rational design of novel analogs of 3-chloro-4-isobutyl-4H-1,2,4-triazole involves the strategic modification of its substituents to optimize interactions with a specific biological target. nih.govnih.gov This process often begins with the synthesis of a library of compounds with diverse substitutions, followed by biological evaluation to identify promising leads.

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the cyclization of thiosemicarbazide (B42300) precursors or the reaction of hydrazides with isothiocyanates. nih.govnih.gov

The substitution patterns on the nitrogen and carbon atoms of the 1,2,4-triazole ring have a profound impact on the biological activity of the resulting analogs. nih.govnih.govsemanticscholar.orgmdpi.comnih.gov

N4-Position: As previously discussed, the substituent at the N4-position is critical for modulating the molecule's physicochemical properties. nih.gov Both alkyl and aryl groups can be introduced at this position to explore different steric and electronic effects. For instance, substituting the isobutyl group with various aryl groups can introduce new points of interaction, such as pi-pi stacking with aromatic residues in a binding pocket.

C3 and C5-Positions: Modifications at the C3 and C5 positions of the triazole ring can also lead to significant changes in activity. For example, introducing different aryl groups at the C3 position can play a crucial role in exerting high activity, with electron-donating groups on the phenyl ring sometimes favoring the activity. nih.gov

The table below summarizes the effects of various substitutions on the activity of 1,2,4-triazole analogs.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| N4 | 4-Chlorophenyl | Increased potency | nih.gov |

| C3 | Phenyl groups with electron-donating groups | Favored activity | nih.gov |

| N4 | Longer alkyl chains | Decreased activity | nih.gov |

| C5 | Phenyl group with polar substituents | Abolished inhibitory activity | nih.gov |

To enhance molecular complexity and explore new chemical space, the 1,2,4-triazole ring can be fused with other heterocyclic systems. nih.govnih.govresearchgate.net This approach can lead to the development of novel scaffolds with improved biological activity and selectivity.

Examples of fused heterocyclic systems incorporating the 1,2,4-triazole ring include:

Triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles: These fused systems have shown potent biological activities. nih.gov

Triazolo[4,3-a]quinoxalines: Derivatives of this fused system have demonstrated inhibitory effects on certain enzymes. nih.gov

Benzothieno[3,2-e] nih.govsemanticscholar.orgmdpi.comtriazolo[4,3-a]pyrimidines: These complex heterocyclic systems have shown cytotoxic activity against various cancer cell lines. nih.gov

The synthesis of these fused systems often involves multi-step reactions, starting from appropriately substituted 1,2,4-triazole precursors. The increased structural rigidity and defined three-dimensional shape of these fused systems can lead to more specific and potent interactions with their biological targets.

Advanced Research Topics and Methodological Innovations in 3 Chloro 4 Isobutyl 4h 1,2,4 Triazole Research

Green Chemistry Principles in the Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous materials, energy efficiency, and waste reduction. mdpi.comrsc.org

Solvent-Free and Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for the efficient and environmentally friendly production of 1,2,4-triazoles. rjptonline.org These methods often proceed under solvent-free conditions, significantly reducing the generation of volatile organic waste. rsc.org Research has demonstrated that microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. rsc.org For instance, a simple and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst, showcasing excellent functional-group tolerance. organic-chemistry.org In some cases, reactions that take several hours with conventional heating can be completed in minutes with microwave assistance, highlighting the efficiency of this green approach. rjptonline.orgrsc.org

One study detailed a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org Optimization of this reaction showed that using 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation yielded the best results. organic-chemistry.org Another approach involves the reaction of an organic azide (B81097) and an alkyne in an Erlenmeyer flask, heated in a domestic microwave oven, producing 1,2,3-triazoles in good to excellent yields. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Yield | Reference |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours | 33–90 seconds | 82% | rsc.org |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% | rsc.org |

| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] tennessee.educapes.gov.brrsc.orgtriazoles | 36–72 times longer than microwave | Shorter reaction time | Significantly higher | rsc.org |

| Substituted 1,2,4-triazoles from hydrazines and formamide | Long reaction times | 10 minutes | 74% | organic-chemistry.org |

Development of Sustainable Catalytic Systems for Triazole Formation

The development of sustainable catalytic systems is another cornerstone of green chemistry in triazole synthesis. rsc.org Researchers are focusing on catalysts that are inexpensive, recyclable, and can operate under mild conditions, often using green oxidants like air. rsc.orgorganic-chemistry.org

Copper-based catalysts have shown significant promise. For example, a copper-catalyzed reaction using air as the oxidant provides an efficient route to 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another system utilizes a copper–zinc catalyst supported on Al2O3–TiO2 for the oxidative synthesis of 1,2,4-triazole derivatives, again using air as the green oxidant under ligand-, base-, and additive-free conditions. rsc.org This heterogeneous catalyst is easily recyclable without a significant loss in activity. rsc.org

Silver(I) and Copper(II) catalysis have been employed for the regioselective synthesis of 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively, offering high efficiency and broad substrate scope. organic-chemistry.orgisres.org Furthermore, zinc-based heterogeneous catalysts, such as ZnO-CTAB nanocrystals, have been developed for the copper-free, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, presenting a less toxic and sustainable alternative. rsc.org The 1,2,4-triazole anion itself has also been identified as an effective acyl transfer catalyst for both aminolysis and transesterification reactions. nih.gov

Table 2: Examples of Sustainable Catalytic Systems for Triazole Synthesis

| Catalyst System | Reactants | Key Features | Reference |

| Copper–zinc supported on Al2O3–TiO2 | Various substrates | Uses air as oxidant, ligand- and base-free, recyclable catalyst. | rsc.org |

| Copper catalyst | Amidines, trialkylamines/DMSO/DMF | Inexpensive catalyst, uses O2 as oxidant, good functional group tolerance. | organic-chemistry.org |

| Ag(I) / Cu(II) | Isocyanides, diazonium salts | Catalyst-controlled regioselectivity for 1,3- or 1,5-disubstituted triazoles. | isres.org |

| ZnO-CTAB nanocrystals | Azides, alkynes | Copper-free, water-driven, reusable heterogeneous catalyst. | rsc.org |

| 1,2,4-Triazole anion | Esters, amines | Anionic nucleophilic catalysis for aminolysis and transesterification. | nih.gov |

Applications in Materials Science and Supramolecular Chemistry

The unique structural features of the 1,2,4-triazole ring make it a valuable building block in materials science and supramolecular chemistry. capes.gov.brnih.gov

Design of Triazole-Based Ligands for Coordination Chemistry

The nitrogen atoms in the 1,2,4-triazole ring are excellent donors for coordinating with metal ions, making triazole derivatives highly versatile ligands for the construction of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edunih.gov These materials have potential applications ranging from catalysis and anion recognition to the development of "breathing" MOFs with gate-opening properties. tennessee.edu

The coordination chemistry of triazole-based ligands with various transition metals, such as iron(II), has been explored, leading to complexes with interesting stability and reactivity. nih.gov For example, iron(II) complexes with pentadentate ligands containing pyridine (B92270) and triazolyl groups have been synthesized and characterized. nih.gov The design of novel triazole-thiourea based ligands has also led to the self-assembly of photoluminescent mercury(II) coordination compounds. acs.org The flexibility of these ligands allows for the formation of diverse supramolecular structures with promising luminescent properties. acs.org

Exploration of Nonlinear Optical (NLO) Properties of Triazole-Containing Compounds

Certain triazole-containing compounds have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. First-principles calculations have been used to study the linear and nonlinear optical susceptibilities of some 1,2,4-triazole derivatives. nih.gov For example, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione has been shown to possess high second harmonic generation (SHG) capabilities. nih.gov Systematic investigations into novel classes of quadratic NLO materials based on 1,2,3-triazole moieties have yielded organic crystals with SHG nonlinearities significantly greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. optica.orgoptica.org

Advanced Analytical Techniques for In-Process Control and Product Characterization

A suite of advanced analytical techniques is essential for the in-process control of synthesis and the thorough characterization of the final 3-Chloro-4-isobutyl-4H-1,2,4-triazole product. These methods ensure the purity, identity, and structural integrity of the compound.

Spectroscopic techniques are fundamental for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the chemical structure and to differentiate between tautomeric forms. ijsr.netresearchgate.net For instance, in the ¹H-NMR spectra of certain 1,2,4-triazole derivatives, the protons of the triazole ring appear as distinct singlet peaks. nih.gov

Infrared (IR) spectroscopy helps to identify characteristic functional groups within the molecule. ijsr.netresearchgate.net

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. ijsr.netresearchgate.net

For in-process control and purity assessment, chromatographic methods are often employed. Techniques like Thin-Layer Chromatography (TLC) can be used to monitor the progress of a reaction. rjptonline.org Elemental analysis is also crucial for confirming the empirical formula of the synthesized compound. nih.gov Furthermore, X-ray diffraction can be used to determine the crystal structure of triazole derivatives and their coordination complexes. nih.gov For more detailed surface and elemental analysis, X-ray Photoelectron Spectroscopy (XPS) can be utilized to investigate the elemental composition and chemical states at the surface of materials incorporating triazoles. acs.org

In-Situ Spectroscopic Monitoring of Reaction Kinetics

The study of reaction kinetics for the synthesis of 3-Chloro-4-isobutyl-4H-1,2,4-triazole and related heterocyclic compounds has been significantly advanced by the application of in-situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing a dynamic and accurate profile of the reaction progress.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. By tracking the characteristic vibrational frequencies of functional groups, researchers can follow the cyclization process leading to the triazole ring formation. For instance, the disappearance of bands corresponding to starting materials and the appearance of new peaks associated with the C=N, N-N, and C-Cl bonds of the triazole ring can be monitored over time. Studies on related triazole compounds have utilized FTIR to investigate structural properties and complex formations, demonstrating the technique's utility. nih.govresearchgate.netnih.gov For example, matrix isolation FTIR spectroscopy, combined with quantum chemical calculations, has been used to characterize complexes of 3-thio-1,2,4-triazole, providing insight into intermolecular interactions that can influence reaction pathways. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another key technique for kinetic analysis. It allows for the quantitative tracking of species in the reaction mixture. The kinetics of triazole ring formation in "click" chemistry reactions have been successfully determined by monitoring the changes in chemical shifts of specific protons over time. acs.org This approach can establish reaction order and calculate rate constants, providing a deep understanding of the reaction mechanism. acs.org For the synthesis of 3-Chloro-4-isobutyl-4H-1,2,4-triazole, ¹H NMR could be used to follow the disappearance of signals from the isobutyl group protons in the starting material and the emergence of their new signals in the final product, alongside changes in the aromatic region indicating triazole ring formation.

These in-situ methods provide crucial data for optimizing reaction conditions such as temperature, pressure, and catalyst concentration, leading to improved yields, higher purity, and more efficient synthetic processes for 3-Chloro-4-isobutyl-4H-1,2,4-triazole.

High-Resolution Chromatographic Methods for Purity Assessment and Isomer Separation

High-resolution chromatographic techniques are indispensable for the analysis of 3-Chloro-4-isobutyl-4H-1,2,4-triazole, ensuring its purity and resolving it from potential isomers. Given that the synthesis of 4-substituted-1,2,4-triazoles can sometimes yield isomeric byproducts (e.g., 1-substituted isomers), robust separation methods are critical.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. Reversed-phase (RP-HPLC) methods are common for separating polar heterocyclic compounds like triazoles. sielc.comresearchgate.net A typical RP-HPLC setup for a related compound, 3-Chloro-1,2,4-triazole, uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com For 3-Chloro-4-isobutyl-4H-1,2,4-triazole, the increased lipophilicity from the isobutyl group would necessitate adjustments to the mobile phase composition, likely requiring a higher percentage of the organic solvent for elution.

Isomer Separation often requires specialized chiral stationary phases (CSPs) if enantiomers are possible, or high-resolution columns for constitutional isomers. The separation of triazole enantiomers has been successfully achieved using columns like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. nih.gov Micro-HPLC has also been employed for the enantiomeric separation of novel 1,2,4-triazole compounds, offering advantages in speed and solvent consumption. nih.gov While 3-Chloro-4-isobutyl-4H-1,2,4-triazole itself is not chiral, the separation from its potential 1-isobutyl isomer is crucial. This is typically achieved on high-resolution C18 or phenyl-hexyl columns where subtle differences in polarity and interaction with the stationary phase allow for effective separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity, making it ideal for trace-level impurity detection and quantification. japsonline.comepa.gov An LC-MS/MS method for analyzing 1,2,4-triazole in water involved a Hypercarb HPLC column followed by mass spectrometric detection, achieving a low limit of quantification (LOQ) of 0.05 µg/kg. epa.gov Such a method could be adapted for rigorous purity testing of 3-Chloro-4-isobutyl-4H-1,2,4-triazole.

The table below summarizes typical chromatographic conditions used for the analysis of related triazole compounds, which can be adapted for 3-Chloro-4-isobutyl-4H-1,2,4-triazole.

Table 1: Exemplary HPLC Conditions for Triazole Analysis

| Compound Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Compounds | Primesep 100 (Mixed-Mode) | Water, Acetonitrile (MeCN), Sulfuric Acid | UV | sielc.com |

| 3-Chloro-1,2,4-triazole | Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN), Water, Phosphoric Acid | UV, MS | sielc.com |

| Chiral 1,2,4-Triazole Compounds | Chiral OD column (micro-HPLC) | Isopropyl Alcohol, n-Hexane (20:80, v/v) | UV (223 nm) | nih.gov |

| Albaconazole (Triazole Antifungal) | Chiralpak IG-3 (Reverse Phase) | Acetonitrile, 10 mM Ammonium (B1175870) Bicarbonate (90:10, v/v) | LC-MS/MS | japsonline.com |

Patent Landscape Analysis and Intellectual Property in 1,2,4-Triazole Research (focus on academic/synthetic innovations)

The patent landscape for 1,2,4-triazole derivatives is extensive, reflecting their significant role in pharmaceuticals and agrochemicals. researchgate.netjustia.com While patents for the specific compound 3-Chloro-4-isobutyl-4H-1,2,4-triazole are not prominent, the intellectual property surrounding the broader 1,2,4-triazole scaffold reveals key areas of academic and synthetic innovation. Analysis of these patents highlights novel synthetic methodologies, process improvements for industrial-scale production, and the creation of new chemical entities with diverse applications. researchgate.net

Innovations in Synthesis: A major focus of patent activity has been the development of more efficient, cost-effective, and environmentally benign synthetic routes to the 1,2,4-triazole core. Early methods often involved multiple steps or hazardous reagents. justia.com More recent patents disclose process improvements that address these issues.

Direct Synthesis: Patents describe methods for the direct preparation of 1,2,4-triazole from readily available starting materials like hydrazine (B178648) and formamide, achieving high yields (92-98%) and purity (94-98%) by carefully controlling reaction conditions, such as the slow addition of hydrazine to hot formamide. google.com

Process Optimization: Innovations include synthesizing 1H-1,2,4-triazole from formic ether, hydrazine hydrate, and an ammonium salt in a high-pressure reactor, which increases reaction speed and reduces energy consumption. google.com

Circumventing Purification Steps: Some patents focus on improving the regioselectivity of substitution reactions on the triazole ring to avoid the formation of isomers, thereby eliminating the need for tedious chromatographic purification. For example, a process for an intermediate of Letrozole achieves >96% selectivity by reacting a salt of 1,2,4-triazole with α-bromo-4-tolunitrile, which is highly advantageous for large-scale production. google.com

Intellectual Property in Novel Derivatives: A significant portion of the patent literature is dedicated to novel 1,2,4-triazole derivatives with specific biological activities. These patents often claim a general structure with a wide range of possible substituents, aiming to protect a broad class of potentially active compounds. The innovation lies in the design and synthesis of molecules where the 1,2,4-triazole ring is a key pharmacophore. Patents have been filed for triazole derivatives with applications as antifungal, anti-inflammatory, antiviral, and anticancer agents. researchgate.netjustia.com For example, patents cover novel 1H-pyrrolo-[1,2-b] nih.govresearchgate.netgoogle.comtriazole compounds useful as photographic cyan couplers, demonstrating the versatility of the triazole scaffold beyond medicine. google.com

The table below presents a selection of patents that illustrate key synthetic and academic innovations in the field of 1,2,4-triazole research.

Table 2: Representative Patents in 1,2,4-Triazole Synthesis and Innovation

| Patent Number | Title/Subject | Key Innovation |

|---|---|---|

| US4267347A | Method for direct preparation for 1,2,4-triazole from hydrazine and formamide | Provides a single-step process with high yield (92-98%) and purity by controlling the reaction of hydrazine with excess formamide. google.com |

| CN105906575A | Synthesizing process of 1H-1,2,4-triazole | Describes a high-pressure synthesis from formic ether and hydrazine hydrate, increasing reaction speed and reducing energy use. google.com |

| US20050209294A1 | Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | Discloses a highly selective synthesis that avoids isomeric byproducts, circumventing the need for column chromatography in large-scale production. google.com |

| EP0857726A1 | 1H-pyrrolo-[1,2-b] nih.govresearchgate.netgoogle.comtriazole compound and its synthetic intermediate | Details the synthesis of novel fused triazole systems for use as photographic couplers, showcasing non-pharmaceutical applications. google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.